molecular formula C13H11ClN2O B7475947 Cl_NooM

Cl_NooM

Cat. No.: B7475947
M. Wt: 246.69 g/mol
InChI Key: RKJFXERVUVQNAU-UHFFFAOYSA-N
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Description

Cl_NooM, with the chemical formula C13H11ClN2O, is a compound that has garnered interest due to its unique structural and chemical properties . It is a chlorinated derivative of N-(tolyl)pyridinecarboxamide, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cl_NooM typically involves the chlorination of N-(tolyl)pyridinecarboxamide. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the aromatic ring. The general synthetic route can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cl_NooM undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cl_NooM has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cl_NooM involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by forming stable complexes. The pathways involved include:

Comparison with Similar Compounds

Cl_NooM is compared with other chlorinated derivatives of N-(tolyl)pyridinecarboxamide. Similar compounds include:

Uniqueness

This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-chloro-N-(2-methylphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-2-3-5-11(9)16-13(17)12-8-10(14)6-7-15-12/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJFXERVUVQNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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